molecular formula C10H7NO3 B13445439 3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione

3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione

Cat. No.: B13445439
M. Wt: 189.17 g/mol
InChI Key: LTQGJAZSKLWADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione is a heterocyclic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an aminomethylene group attached to the benzopyran ring system. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 3-indolecarbaldehydes with secondary amines . The reaction typically proceeds under mild conditions, and the resulting product can be purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 1,3-disubstituted indole derivatives and various substituted benzopyran derivatives .

Mechanism of Action

The mechanism of action of 3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione is unique due to its specific structural features and the presence of the aminomethylene group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

4-hydroxy-3-methanimidoylchromen-2-one

InChI

InChI=1S/C10H7NO3/c11-5-7-9(12)6-3-1-2-4-8(6)14-10(7)13/h1-5,11-12H

InChI Key

LTQGJAZSKLWADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.